

1-(3-chlorophenyl)piperazin-2-one Hydrochloride as a research tool

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-chlorophenyl)piperazin-2-one
Hydrochloride

Cat. No.: B060554

[Get Quote](#)

An In-Depth Guide to the Phenylpiperazine Class: Application of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** as a Synthetic Intermediate and its Pharmacologically Active Analogue, m-CPP, as a Research Tool

Foreword by the Senior Application Scientist

In the landscape of neuropharmacological research, precision in molecular identity is paramount. This guide addresses the specific properties and applications of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**, a compound primarily utilized as a synthetic intermediate. However, to truly serve the researcher investigating serotonergic systems, it is essential to pivot our focus to its close, and more pharmacologically prominent analogue, 1-(3-chlorophenyl)piperazine (m-CPP). While the former is a building block, the latter is the active tool. This document is therefore structured to first clarify the role of the specified intermediate and then to provide comprehensive, actionable protocols for the application of m-CPP as a powerful research tool for probing the serotonin system.

Part 1: Chemical Identity and Primary Utility Distinguishing 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

1-(3-chlorophenyl)piperazin-2-one Hydrochloride is a distinct chemical entity characterized by a piperazine ring with a 3-chlorophenyl group attached to one nitrogen and a carbonyl group

at the second position of the ring.[1][2] Its primary role in the scientific field is not as a biologically active probe but as a precursor in multi-step organic synthesis.[3][4] Researchers in medicinal chemistry would utilize this compound for the construction of more complex molecules, such as novel pharmaceutical agents.

The Pharmacologically Active Analogue: 1-(3-chlorophenyl)piperazine (m-CPP)

For the vast majority of neuropharmacological applications, the compound of interest is 1-(3-chlorophenyl)piperazine, commonly known as m-CPP. It is a psychoactive drug of the phenylpiperazine class and is notably an active metabolite of the antidepressant Trazodone.[5][6][7][8] Unlike its "-2-one" counterpart, m-CPP lacks the carbonyl group and possesses significant pharmacological activity, acting as a non-selective agonist at multiple serotonin receptors.[9] It is this activity that makes m-CPP an invaluable tool for researchers.

Chemical Properties Comparison

Property	1-(3-chlorophenyl)piperazin-2-one HCl	1-(3-chlorophenyl)piperazine (m-CPP) HCl
Molecular Formula	$C_{10}H_{11}ClN_2O \cdot HCl$ [1]	$C_{10}H_{13}ClN_2 \cdot HCl$ [8][10]
Molecular Weight	247.12 g/mol	233.14 g/mol [3][10]
Primary Role	Synthetic Intermediate[3]	Pharmacological Research Tool[11]
Appearance	Solid / Crystalline Powder	White to off-white crystalline powder[4][11]
CAS Number	183500-94-9[2]	13078-15-4[8] (for HCl salt)

Part 2: 1-(3-chlorophenyl)piperazin-2-one Hydrochloride in Synthetic Chemistry

The principal application of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** is as a scaffold in the synthesis of novel drug candidates. Its structure provides a reactive handle for

building more elaborate molecules, particularly those targeting CNS disorders. The synthesis of Trazodone, for example, involves reacting a piperazine derivative with other precursors.[12][13][14]

Caption: Conceptual workflow for utilizing 1-(3-chlorophenyl)piperazin-2-one HCl in synthesis.

Part 3: The Research Tool: Mechanism of Action of m-CPP

m-CPP's utility as a research tool stems from its broad-spectrum interaction with the serotonergic system. It acts primarily as a non-selective serotonin receptor agonist with varying affinities across different receptor subtypes.[6][7] Its ability to modulate multiple serotonin-mediated pathways allows researchers to study complex physiological and behavioral responses.

The compound has a notable affinity for 5-HT_{2c} receptors, and its action at this receptor is linked to effects on appetite and anxiety. It also interacts with 5-HT_{1a}, 5-HT_{1e}, 5-HT_{2a}, 5-HT_{2e}, and 5-HT₃ receptors, contributing to its complex pharmacological profile.[9]

Caption: Simplified signaling cascade following m-CPP agonism at the 5-HT_{2C} receptor.

Part 4: Application Notes and Experimental Protocols for m-CPP

Application 1: In Vivo Behavioral Assessment of Serotonergic Function

Causality and Rationale: m-CPP induces dose-dependent changes in rodent behavior, such as suppression of spontaneous locomotor activity and hypophagia (reduced food intake).[15] These effects are primarily mediated by serotonin receptors. Therefore, administering m-CPP allows researchers to establish a baseline serotonergic response. This model is invaluable for screening novel compounds that may modulate the serotonin system; an attenuation or potentiation of the m-CPP-induced behavior by a test compound indicates its interaction with relevant serotonergic pathways.

Protocol: m-CPP-Induced Hypolocomotion in Rats

- Animal Acclimation: House male Wistar or Sprague-Dawley rats (250-300g) for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum). Handle animals daily to reduce stress.
- Drug Preparation:
 - Prepare a stock solution of m-CPP hydrochloride in sterile 0.9% saline. For a dose of 1 mg/kg, a 1 mg/mL solution is appropriate.
 - Ensure the solution is fully dissolved and sterile-filtered if necessary. Prepare fresh on the day of the experiment.
 - Self-Validation: Always include a vehicle control group (saline only) to ensure that the injection procedure or vehicle itself does not cause behavioral changes.
- Experimental Procedure:
 - On the test day, allow animals to acclimate to the testing room for at least 60 minutes.
 - Administer the test compound or its vehicle at the appropriate pretreatment time (e.g., 30 minutes before m-CPP).
 - Administer m-CPP (e.g., 0.5 - 2.5 mg/kg, intraperitoneally - i.p.) or vehicle. The dose range should be determined in pilot studies.
 - Immediately place the animal into an open-field arena equipped with infrared beams or video tracking software.
 - Record locomotor activity (e.g., total distance traveled, ambulatory counts) for a period of 30-60 minutes.
- Data Analysis:
 - Analyze the data using a two-way ANOVA (Treatment Group x Time) followed by post-hoc tests (e.g., Dunnett's or Tukey's).
 - A statistically significant reduction in locomotion in the m-CPP group compared to the vehicle group validates the model. A reversal of this effect by a test compound suggests

antagonistic properties at the relevant 5-HT receptors.

Application 2: Neuroendocrine Challenge Test

Causality and Rationale: In both humans and animal models, centrally acting serotonergic agents like m-CPP stimulate the release of hormones from the pituitary gland, such as prolactin and cortisol (corticosterone in rats), via the hypothalamic-pituitary-adrenal (HPA) axis.^{[16][17]} The magnitude of this hormonal response serves as a reliable *in vivo* index of central serotonergic neurotransmission. This protocol is highly valuable for studying the effects of chronic drug administration (e.g., antidepressants) or disease states on serotonin system sensitivity.

Protocol: m-CPP-Induced Corticosterone Release in Mice

- **Animal Preparation:** Use male C57BL/6 mice. For studies involving repeated blood sampling, surgical implantation of an indwelling jugular catheter is recommended to minimize stress during collection. Allow animals to recover for 4-5 days post-surgery.
- **Drug Preparation:** Prepare m-CPP hydrochloride in sterile saline as described in the behavioral protocol. A typical dose range for mice is 1-5 mg/kg, i.p.
- **Experimental Workflow:**
 - Acclimate the catheterized mice to the sampling environment (e.g., connection of the extension tubing) for 1-2 days prior to the experiment.
 - On the test day, connect the mice to the sampling lines and allow them to stabilize for at least 60 minutes.
 - Draw a baseline blood sample ($t = -15$ min).
 - Administer m-CPP or vehicle (i.p.) at $t = 0$ min.
 - Draw subsequent blood samples at $t = 15, 30, 60$, and 90 minutes post-injection.
 - **Self-Validation:** The vehicle group should show no significant rise in corticosterone, confirming that the procedure itself is not overly stressful. The m-CPP group should show a robust, time-dependent increase in corticosterone that peaks around 15-30 minutes.

- Sample Processing and Analysis:
 - Collect blood (~50-100 µL per sample) into EDTA-coated tubes.
 - Immediately centrifuge at 4°C to separate plasma.
 - Store plasma at -80°C until analysis.
 - Measure corticosterone concentrations using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
- Data Analysis:
 - Analyze the data using a repeated-measures two-way ANOVA.
 - Calculate the Area Under the Curve (AUC) for the corticosterone response for each animal to obtain an integrated measure of the HPA axis response. Compare AUC values between groups using a t-test or one-way ANOVA.

Part 5: Safety, Storage, and Handling

1-(3-chlorophenyl)piperazin-2-one Hydrochloride:

- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry place, sealed in a tightly closed container at room temperature.

1-(3-chlorophenyl)piperazine (m-CPP) Hydrochloride:

- Hazards: Acutely toxic if swallowed. Causes skin and eye irritation and may cause respiratory irritation. It is a psychoactive substance with known adverse effects in humans, including anxiety and dizziness.[\[9\]](#)[\[17\]](#)
- Handling: Handle with caution. All procedures should be conducted in a fume hood with appropriate PPE.

- Storage: Store at ambient temperatures in a secure, dry, and well-ventilated location.[\[11\]](#)

References

- Wikipedia. Trazodone. [\[Link\]](#)
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. *Drug Metabolism and Disposition*, 26(6), 572-575. [\[Link\]](#)
- Giorgi, M., et al. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. *La Clinica Terapeutica*. [\[Link\]](#)
- Giorgi, M., et al. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. *Taylor & Francis Online*. [\[Link\]](#)
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. *Drug Metabolism and Disposition*. [\[Link\]](#)
- Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. *Journal of Clinical Psychopharmacology*. [\[Link\]](#)
- Wikipedia. meta-Chlorophenylpiperazine. [\[Link\]](#)
- PubChem. 1-(3-Chlorophenyl)piperazine.
- Industrial Chemicals. 1-(3-Chlorophenyl)piperazine hydrochloride. [\[Link\]](#)
- ResearchGate. 1-(3-chlorophenyl)piperazine (mCPP). [\[Link\]](#)
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [\[Link\]](#)
- ExportersIndia. 1-(3- Chlorophenyl)
- IndiaMART. 1-(3-Chlorophenyl)
- Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride. [\[Link\]](#)
- Google Patents.
- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. *Journal of Analytical Toxicology*, 27(8), 560-568. [\[Link\]](#)
- medica@musc.
- Baumann, M. H., et al. (2001). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. *Psychopharmacology*, 155(3), 309-315. [\[Link\]](#)

- Valeri, P., et al. (1989). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. *Pharmacological Research*. [Link]
- Google Patents.
- Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. *Journal of Pharmacology and Experimental Therapeutics*, 249(1), 155-164. [Link]
- PubChemLite. **1-(3-chlorophenyl)piperazin-2-one hydrochloride** (C₁₀H₁₁ClN₂O). [Link]
- SciSpace. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. [Link]
- precisionFDA. **1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE**. [Link]
- Google Patents.
- Miller, R. L., et al. (1986). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. *Neuropharmacology*, 25(9), 983-987. [Link]
- Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT_{1A}/5-HT₇ Affinity and Its Antidepressant-like Activity. *Molecules*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 1-(3-chlorophenyl)piperazin-2-one hydrochloride (C₁₀H₁₁ClN₂O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(3-CHLOROPHENYL)PIPERAZIN-2-ONE HYDROCHLORIDE | 183500-94-9 [amp.chemicalbook.com]
- 3. Buy 1-(3-Chlorophenyl)piperazine Hydrochloride, Affordable Price, High Purity 98%, Pharmaceutical Grade [forecastchemicals.com]
- 4. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. Trazodone - Wikipedia [en.wikipedia.org]

- 6. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. GSRS [precision.fda.gov]
- 11. Page loading... [guidechem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. tdcommons.org [tdcommons.org]
- 14. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 15. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(3-chlorophenyl)piperazin-2-one Hydrochloride as a research tool]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060554#1-3-chlorophenyl-piperazin-2-one-hydrochloride-as-a-research-tool>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com